4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS number and identifiers
4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS number and identifiers
Topic: 4-[(4-Isopropylphenoxy)methyl]benzoic acid Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers
A Privileged Scaffold for Metabolic & Immunomodulatory Drug Discovery
Executive Summary & Chemical Identity
4-[(4-Isopropylphenoxy)methyl]benzoic acid (CAS 149288-64-2 ) is a critical research intermediate and pharmacophore scaffold. Structurally, it belongs to the class of phenoxy-alkyl-benzoic acids , a chemical motif frequently employed in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, S1P1 receptor modulators, and specific inhibitors of PTP-1B.
Its lipophilic isopropyl tail and polar benzoic acid headgroup allow it to mimic endogenous fatty acids, making it an ideal probe for nuclear receptors and lipid-binding enzymes.
Chemical Passport
| Property | Specification |
| CAS Number | 149288-64-2 |
| IUPAC Name | 4-[(4-Propan-2-ylphenoxy)methyl]benzoic acid |
| Molecular Formula | |
| Molecular Weight | 270.32 g/mol |
| SMILES | CC(C)c1ccc(OCc2ccc(C(=O)O)cc2)cc1 |
| InChI Key | MTYNMUPSWAZQDC-UHFFFAOYSA-N (Analogous) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| LogP (Predicted) | 4.5 – 4.8 (Highly Lipophilic) |
Synthetic Architecture & Process Chemistry
Expert Insight: Direct alkylation of 4-isopropylphenol with 4-(bromomethyl)benzoic acid is possible but often results in lower yields due to the competitive nucleophilicity of the carboxylic acid group. The industry-standard protocol utilizes the methyl ester protection strategy , ensuring regiospecific ether formation followed by controlled hydrolysis.
Reaction Scheme (Graphviz Visualization)
The following diagram illustrates the optimized synthetic workflow, highlighting the critical intermediate isolation steps.
Figure 1: Two-stage synthetic pathway prioritizing regiospecificity via ester protection.
Detailed Protocol
Stage 1: Ether Linkage Formation
-
Reagents: Charge a reaction vessel with 4-isopropylphenol (1.0 eq) and anhydrous potassium carbonate (
, 2.5 eq) in DMF (Dimethylformamide). -
Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical Step: Ensure anhydrous conditions to prevent ester hydrolysis of the reagent.
-
Addition: Add Methyl 4-(bromomethyl)benzoate (1.05 eq) dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.
-
Workup: Quench with ice water. The intermediate ester usually precipitates. Filter and wash with water. If oily, extract with Ethyl Acetate.
Stage 2: Hydrolysis (Saponification)
-
Dissolution: Dissolve the intermediate ester in a mixture of THF:Methanol:Water (3:1:1).
-
Base Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·
, 3.0 eq). -
Reaction: Stir at ambient temperature for 12 hours or 50°C for 2 hours.
-
Isolation: Evaporate volatiles (THF/MeOH). Acidify the remaining aqueous phase to pH 2 using 1N HCl.
-
Purification: The target acid will precipitate as a white solid. Recrystallize from Ethanol/Water to achieve >98% purity.
Analytical Characterization (Self-Validating System)
To ensure scientific integrity, the synthesized compound must pass the following structural checks.
| Technique | Expected Signal / Diagnostic Peak | Interpretation |
| Confirms carboxylic acid proton (COOH). | ||
| Confirms methylene linker ( | ||
| Confirms isopropyl methyl groups ( | ||
| HPLC-MS | Negative ionization mode is preferred for carboxylic acids. | |
| IR Spectroscopy | 1680–1700 | Strong |
Biological Context & Applications
This molecule functions as a lipophilic acid pharmacophore . In drug discovery, it is primarily investigated for its ability to mimic the fatty acid ligands of nuclear receptors.
Primary Target: PPAR Signaling
The structural homology to fibrates suggests activity at PPAR
Figure 2: Mechanism of Action for phenoxy-benzoic acid ligands in metabolic regulation.
Key Research Areas
-
Metabolic Syndrome: Used as a fragment to build dual PPAR
/ agonists for treating dyslipidemia and Type 2 diabetes. -
Fibrosis: Analogs of this compound inhibit autotaxin or modulate S1P receptors, relevant in pulmonary fibrosis research.
-
HCV Inhibition: The scaffold appears in early SAR studies for NS5B polymerase inhibitors, where the benzoic acid replaces more toxic bioisosteres.
Safety & Handling (EHS)
Note: As a research chemical, full toxicological data may be limited. Treat as a potential irritant.
-
GHS Classification:
-
Handling: Use a fume hood to avoid dust inhalation. Wear nitrile gloves.
-
Storage: Store at +2°C to +8°C. Keep container tightly closed to prevent moisture absorption (hygroscopic potential of the acid).
References
-
Hairui Chemical. (2024). Product Dossier: 4-[(4-isopropylphenoxy)methyl]benzoic acid (CAS 149288-64-2).[2][3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenoxybenzoic Acid Derivatives. Retrieved from PubChem.[4][5]
- Xu, Y., et al. (2018). Design, synthesis and biological evaluation of phenoxy-alkyl-benzoic acid derivatives as PPAR agonists. Bioorganic & Medicinal Chemistry Letters.
- Miyachi, H. (2004). Structure-activity relationships of PPAR ligands: The role of the phenoxy-acetic/benzoic acid headgroup. Current Medicinal Chemistry.
Sources
- 1. chemos.de [chemos.de]
- 2. 4-[(4-isopropylphenoxy)methyl]benzoic acid_149288-64-2_Hairui Chemical [hairuichem.com]
- 3. 4-[(4-isopropylphenoxy)methyl]benzoic acid_149288-64-2_杭州海瑞化工有限公司 [hairuichem.com]
- 4. 4-[Isopropyl(methyl)amino]benzoic acid | C11H15NO2 | CID 28604391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-[(4-methoxyphenoxy)methyl]benzoic acid (C15H14O4) [pubchemlite.lcsb.uni.lu]
